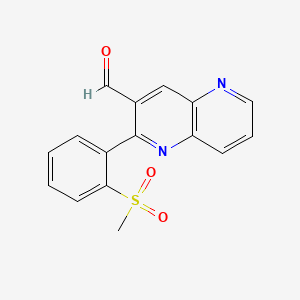
2-(1-methyl-4-phenylimidazol-2-yl)ethanol
Vue d'ensemble
Description
2-(1-methyl-4-phenylimidazol-2-yl)ethanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The presence of the imidazole ring in this compound imparts unique chemical and biological properties, making it a subject of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-4-phenylimidazol-2-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-4-phenyl-1H-imidazole with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-methyl-4-phenylimidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The imidazole ring can undergo reduction to form saturated derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1-methyl-4-phenyl-1H-imidazol-2-yl)acetaldehyde or 2-(1-methyl-4-phenyl-1H-imidazol-2-yl)acetone.
Reduction: Formation of 2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethane.
Substitution: Formation of halogenated derivatives such as 2-(1-methyl-4-phenyl-1H-imidazol-2-yl)-4-chlorophenol.
Applications De Recherche Scientifique
2-(1-methyl-4-phenylimidazol-2-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(1-methyl-4-phenylimidazol-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound may interact with biological membranes, affecting their permeability and function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethane
- 2-(1-methyl-4-phenyl-1H-imidazol-2-yl)acetaldehyde
- 2-(1-methyl-4-phenyl-1H-imidazol-2-yl)acetone
Uniqueness
2-(1-methyl-4-phenylimidazol-2-yl)ethanol is unique due to the presence of both the imidazole ring and the hydroxyl group, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2-(1-methyl-4-phenylimidazol-2-yl)ethanol |
InChI |
InChI=1S/C12H14N2O/c1-14-9-11(13-12(14)7-8-15)10-5-3-2-4-6-10/h2-6,9,15H,7-8H2,1H3 |
Clé InChI |
ORTOIUYGGQSINR-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1CCO)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide](/img/structure/B8647009.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-](/img/structure/B8647025.png)



![(4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL](/img/structure/B8647040.png)
![1-[2-Methoxy-4-(methylsulfanyl)phenyl]propan-2-one](/img/structure/B8647047.png)
![1H-Isoindole-1,3(2H)-dione, 2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4-nitro-](/img/structure/B8647062.png)

![Isoxazole, 4,5-dihydro-5,5-dimethyl-3-[(phenylmethyl)thio]-](/img/structure/B8647084.png)
